![molecular formula C10H9Cl3N2O2S B5799712 2-methyl-1-[(2,4,5-trichlorophenyl)sulfonyl]-4,5-dihydro-1H-imidazole](/img/structure/B5799712.png)
2-methyl-1-[(2,4,5-trichlorophenyl)sulfonyl]-4,5-dihydro-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-1-[(2,4,5-trichlorophenyl)sulfonyl]-4,5-dihydro-1H-imidazole is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is commonly referred to as TCS or triclosan, and it has been widely used as an antimicrobial agent in various consumer products such as soaps, toothpaste, and cosmetics. However, recent studies have raised concerns about the potential health and environmental risks associated with the widespread use of triclosan.
Mécanisme D'action
The mechanism of action of triclosan involves the inhibition of the bacterial enzyme enoyl-acyl carrier protein reductase, which is involved in the synthesis of fatty acids. This inhibition leads to the disruption of bacterial cell membrane integrity and ultimately results in bacterial death. Triclosan has also been shown to have activity against fungi and some viruses, although the mechanism of action against these organisms is not well understood.
Biochemical and Physiological Effects:
Triclosan has been shown to have a variety of biochemical and physiological effects on both microbial and mammalian cells. In microbial cells, triclosan has been shown to disrupt cell membrane integrity, inhibit fatty acid synthesis, and interfere with cell division. In mammalian cells, triclosan has been shown to have estrogenic activity, which may have implications for reproductive health. Triclosan has also been shown to have potential effects on the immune system and may contribute to the development of antibiotic resistance.
Avantages Et Limitations Des Expériences En Laboratoire
Triclosan has several advantages for use in lab experiments, including its broad-spectrum antimicrobial activity, its ability to inhibit fatty acid synthesis, and its well-established synthesis method. However, triclosan also has several limitations, including its potential toxicity to mammalian cells, its potential to contribute to the development of antibiotic resistance, and its potential to interfere with the activity of other antimicrobial agents.
Orientations Futures
There are several future directions for research on triclosan, including the development of novel antimicrobial agents based on the structure of triclosan, the investigation of triclosan's potential effects on the immune system and reproductive health, and the evaluation of triclosan's potential to contribute to the development of antibiotic resistance. Additionally, there is a need for further research on the environmental impacts of triclosan and the potential risks associated with its widespread use in consumer products.
Méthodes De Synthèse
The synthesis of triclosan involves the reaction between 2,4,5-trichlorophenol and thionyl chloride, followed by the addition of methylamine and sodium hydroxide. The resulting product is then purified through recrystallization to obtain pure triclosan. This synthesis method has been well-established and is widely used in the production of triclosan for commercial and research purposes.
Applications De Recherche Scientifique
Triclosan has been extensively studied for its antimicrobial properties and has been used in various scientific research applications. It has been used as a selective agent in the isolation of bacteria and fungi, as well as in the evaluation of the efficacy of disinfectants and antiseptics. Triclosan has also been used in the development of novel antimicrobial agents and has shown promising results in the treatment of infections caused by drug-resistant bacteria.
Propriétés
IUPAC Name |
2-methyl-1-(2,4,5-trichlorophenyl)sulfonyl-4,5-dihydroimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl3N2O2S/c1-6-14-2-3-15(6)18(16,17)10-5-8(12)7(11)4-9(10)13/h4-5H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACEOETDGIFPXHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NCCN1S(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(tert-butyl)-N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]acetamide](/img/structure/B5799630.png)


![N-[4-(difluoromethoxy)-2-methylphenyl]-N'-(4-methylbenzyl)thiourea](/img/structure/B5799652.png)
![ethyl 2-({[benzyl(2-hydroxyethyl)amino]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5799665.png)


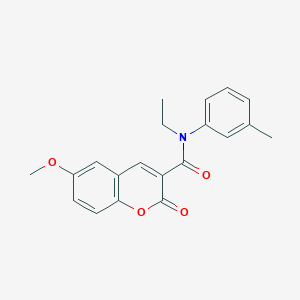
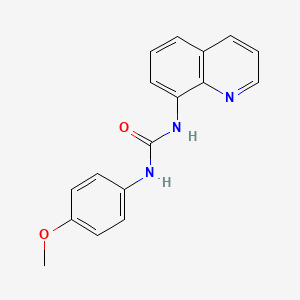
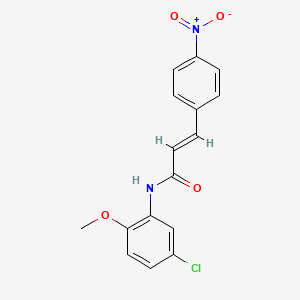
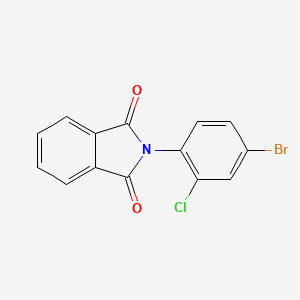
![N-(3,4-dichlorophenyl)-N-{2-oxo-2-[2-(3-pyridinylmethylene)hydrazino]ethyl}benzenesulfonamide](/img/structure/B5799724.png)
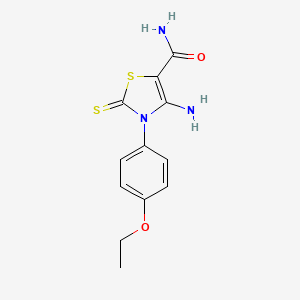
![1-(4-fluorophenyl)-4-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}piperazine](/img/structure/B5799744.png)